5-Chloro-6-methyl-2,1,3-benzoselenadiazole
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-Chloro-6-methyl-2,1,3-benzoselenadiazole, such as 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles, involves analytical data and spectroscopic techniques like FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. These compounds exhibit various torsion angles between the benzimidazole and benzene rings, indicating the influence of substituents on the molecule's stability and reactivity (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Molecular Structure Analysis
Molecular structure investigations of related compounds, such as 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, reveal optimized molecular geometry, vibrational frequencies, and HOMO-LUMO analysis through experimental and theoretical methods. These studies provide insights into charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization, offering a deeper understanding of the electronic structure of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole (Mary, Jojo, Panicker, Alsenoy, Ataei, & Yildiz, 2014).
Chemical Reactions and Properties
Oxidation reactions of methyl-substituted 2,1,3-benzoselenadiazoles with selenium dioxide have been explored, shedding light on the reactivity and potential transformation pathways of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Such reactions result in the synthesis of various derivatives, highlighting the compound's versatility and reactivity under different conditions (Neidlein & Knecht, 1987).
Physical Properties Analysis
The physical properties, including the crystal structure of similar compounds, have been determined through X-ray crystallography, providing valuable information on the compound's solid-state conformation and intermolecular interactions. Such analyses are crucial for understanding the packing, stability, and potential applications of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole in materials science (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).
Scientific Research Applications
Green Chemistry and Synthesis Approaches
- Practical Synthesis of Metal Passivators and Light-sensitive Materials : A study highlights the development of a practical method for the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound useful in the preparation of metal passivators and light-sensitive materials. This approach emphasizes efficiency, environmental benignity, and ease of operation, showcasing the application of green chemistry principles in the synthesis of industrially relevant compounds (Gu et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition of Metals : Research on tolyltriazole, a compound structurally related to benzotriazoles, outlines its effectiveness as a corrosion inhibitor for copper and brass in various environments. This demonstrates the utility of such compounds in extending the life of metal components in corrosive conditions (Walker, 1976).
Environmental Fate and Toxicology
- Environmental Impact of Preservatives : A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses how these compounds, despite their biodegradability, are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This highlights the importance of understanding the environmental impact and persistence of chemical compounds used in everyday products (Haman et al., 2015).
Pharmacological and Biological Activities
- Benzothiazoles in Medicinal Chemistry : A patent review of benzothiazole derivatives from 2010-2014 details their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This underscores the significance of benzothiazole and its derivatives in the development of new therapeutic agents (Kamal et al., 2015).
Safety And Hazards
The safety data sheet (SDS) for 5-Chloro-6-methyl-2,1,3-benzoselenadiazole includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
properties
IUPAC Name |
5-chloro-6-methyl-2,1,3-benzoselenadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2Se/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWORGMKXRMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=N[Se]N=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566041 | |
Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |
CAS RN |
2255-94-9 | |
Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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